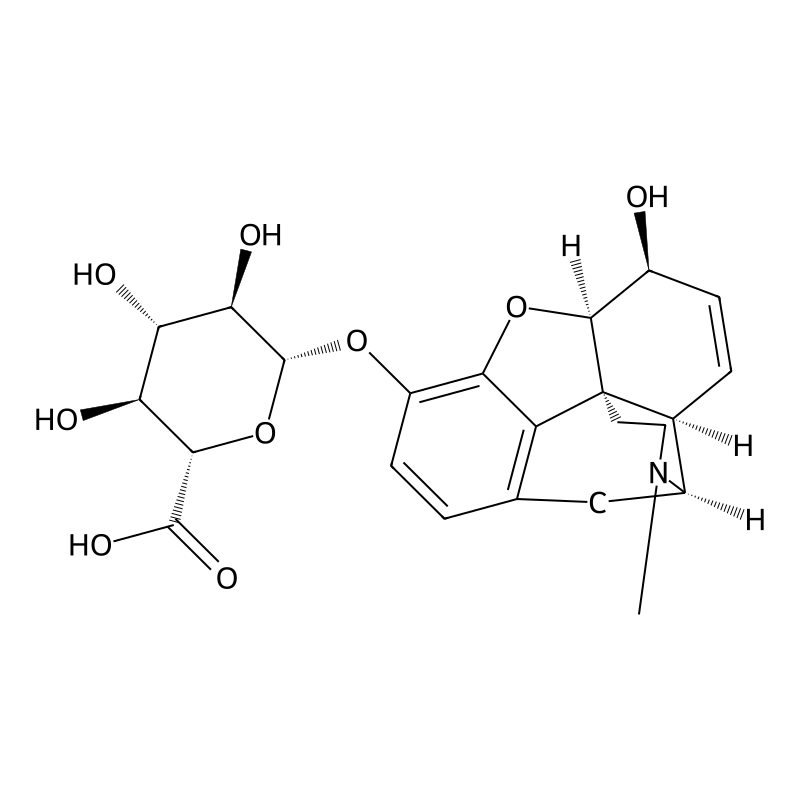

Morphine-3-glucuronide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Morphine-3-glucuronide (M3G, CAS 20290-09-9) is the primary Phase II metabolite of morphine, formed via hepatic glucuronidation. Unlike its parent compound and its isomeric counterpart morphine-6-glucuronide (M6G), M3G lacks analgesic properties and instead functions as a neuroexcitatory agent through the Toll-like receptor 4 (TLR4)/MD-2 complex[1]. In industrial and procurement contexts, M3G is an indispensable analytical reference standard. Because it represents the majority of metabolized morphine, its precise quantification is critical for clinical therapeutic drug monitoring, forensic toxicology, and wastewater epidemiology. Furthermore, its unique pharmacological profile makes it a highly specific probe for researchers investigating opioid-induced hyperalgesia and neuroinflammation without the confounding variables of mu-opioid receptor activation [1].

Generic substitution of M3G with morphine or its active metabolite M6G fundamentally compromises both analytical workflows and pharmacological models. In mass spectrometry, M3G and M6G are structural isomers that yield identical precursor and product ions (m/z 462.2 → 286.1); thus, an exact, high-purity M3G standard must be procured to validate chromatographic retention times and ensure baseline separation [1]. Pharmacologically, substituting M3G with M6G reverses the experimental outcome: M6G is a mu-opioid receptor agonist (Ki ~ 0.6 nM) that induces analgesia, whereas M3G has negligible mu-opioid affinity (Ki ~ 40 nM) and instead acts as a TLR4 agonist to induce hyperalgesia [2]. Using a crude mixture or the wrong isomer will result in false quantification in drug screening and contradictory data in neuroinflammatory research.

Critical Baseline Separation from Active Isomer M6G

Morphine-3-glucuronide (M3G) and Morphine-6-glucuronide (M6G) are structural isomers that share identical mass-to-charge ratios and multiple reaction monitoring (MRM) transitions (m/z 462.2 → 286.1). Because mass spectrometry alone cannot distinguish them, high-purity M3G reference standards are strictly required to establish and validate chromatographic baseline separation [1].

| Evidence Dimension | Mass Spectrometric MRM Transitions |

| Target Compound Data | M3G: m/z 462.2 → 286.1 |

| Comparator Or Baseline | M6G: m/z 462.2 → 286.1 (Identical) |

| Quantified Difference | 0 Da difference; 100% reliance on chromatographic retention time resolution |

| Conditions | Triple Quadrupole LC-MS/MS |

Procuring high-purity M3G is mandatory for forensic and clinical laboratories to prevent false quantification of the inactive M3G as the highly active M6G.

Absence of Mu-Opioid Receptor Agonism

Unlike morphine and its M6G metabolite, M3G exhibits extremely low affinity for the mu-opioid receptor (MOR). Quantitative binding assays demonstrate that M3G has a Ki of approximately 40 nM for MOR, whereas M6G binds with a high affinity of 0.6 nM [1]. Consequently, M3G does not produce analgesia but instead acts as an agonist at the Toll-like receptor 4 (TLR4)/MD-2 complex, inducing neuroexcitation and hyperalgesia [2].

| Evidence Dimension | Mu-Opioid Receptor (MOR) Binding Affinity (Ki) |

| Target Compound Data | M3G: Ki ~ 40 nM |

| Comparator Or Baseline | M6G: Ki ~ 0.6 nM |

| Quantified Difference | ~66-fold lower affinity for MOR compared to M6G |

| Conditions | In vitro receptor binding assays |

Researchers must select M3G over morphine or M6G when specifically isolating opioid-induced TLR4 immune responses without confounding mu-opioid analgesic effects.

Dominant Human Metabolic Conversion Rate

In human metabolism, morphine is primarily converted via glucuronidation into M3G rather than M6G. Clinical pharmacokinetic studies show that approximately 44–55% of administered morphine is metabolized into M3G, while only 9–15% is converted into M6G[1]. This makes M3G the most abundant and reliable quantitative biomarker for confirming systemic morphine exposure in toxicology and wastewater analysis.

| Evidence Dimension | Metabolic Yield from Morphine |

| Target Compound Data | M3G: 44–55% conversion |

| Comparator Or Baseline | M6G: 9–15% conversion |

| Quantified Difference | M3G is produced at 3.6 to 4.8 times the rate of M6G |

| Conditions | In vivo human hepatic metabolism (glucuronidation) |

M3G's high metabolic abundance makes it the priority target analyte for procurement in forensic toxicology and environmental monitoring panels.

Clinical and Forensic LC-MS/MS Method Validation

M3G is the mandatory reference standard for calibrating opiate panels in urine and serum. Because it shares MRM transitions with M6G, laboratories must procure pure M3G to optimize stationary phase selection and gradient conditions for baseline isomeric separation[1].

TLR4/MD-2 Pathway and Neuroinflammation Research

Due to its lack of mu-opioid receptor affinity, M3G is the optimal pharmacological probe for isolating opioid-induced glial activation, hyperalgesia, and TLR4-mediated immune responses without triggering classical opioid analgesic pathways [2].

Blood-Brain Barrier (BBB) Transport Modeling

M3G is utilized in advanced pharmacokinetic research to model nonlinear BBB transport. Its distinct transcellular and paracellular transport rates, compared to morphine and M6G, are critical for developing accurate predictive models of central nervous system drug exposure[3].

References

- [1] J. Chromatogr. B. The development of a high-performance liquid chromatography-tandem mass spectrometric method for simultaneous quantification of morphine, morphine-3-β-glucuronide, morphine-6-β-glucuronide, hydromorphone, and normorphine in serum. 2014.

- [2] Frontiers in Immunology. Toll-Like Receptor 4 (TLR4)/Opioid Receptor Pathway Crosstalk and Impact on Opioid Analgesia, Immune Function, and Gastrointestinal Motility. 2020.

- [3] BioRxiv. Does nonlinear blood-brain barrier transport matter for morphine dosing strategies? 2023.

Physical Description

XLogP3

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Dates

Explore Compound Types